![molecular formula C16H18ClNO2 B1614989 Glycine, N,N-bis(phenylmethyl)-, hydrochloride CAS No. 65130-70-3](/img/structure/B1614989.png)
Glycine, N,N-bis(phenylmethyl)-, hydrochloride
Overview
Description
Glycine, N,N-bis(phenylmethyl)-, hydrochloride, commonly known as benzyl glycine hydrochloride, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.83 g/mol.
Mechanism of Action
Benzyl glycine hydrochloride acts as a nucleophile in various chemical reactions. It can undergo substitution reactions with electrophiles to form various compounds. It can also undergo condensation reactions with carbonyl compounds to form imines and enamines.
Biochemical and Physiological Effects:
Benzyl glycine hydrochloride has no known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.
Advantages and Limitations for Lab Experiments
Benzyl glycine hydrochloride is a relatively inexpensive chemical compound that is readily available. It is easy to synthesize and has a high purity level. However, it is not very reactive and requires harsh conditions to undergo certain chemical reactions.
Future Directions
There are several future directions for the use of benzyl glycine hydrochloride in scientific research. It can be used in the synthesis of new drugs and pharmaceuticals. It can also be used in the development of new materials and polymers. Additionally, it can be used in the development of new catalysts for chemical reactions.
Conclusion:
Benzyl glycine hydrochloride is a versatile chemical compound that is widely used in scientific research. It is used as a building block for the synthesis of various compounds and is easy to synthesize. While it has no known biochemical or physiological effects, it has several advantages and limitations for lab experiments. There are several future directions for the use of benzyl glycine hydrochloride in scientific research, including the development of new drugs, materials, and catalysts.
Scientific Research Applications
Benzyl glycine hydrochloride is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of peptides, amino acids, and other organic compounds. It is also used as a starting material for the synthesis of drugs and pharmaceuticals.
properties
IUPAC Name |
2-(dibenzylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10H,11-13H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWJMHIJOGFDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215448 | |
Record name | N,N-Dibenzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibenzylglycine | |
CAS RN |
65130-70-3 | |
Record name | N,N-Dibenzylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065130703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dibenzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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